molecular formula C12H5Cl5 B043171 2,3,3',4,5'-Pentachlorobiphenyl CAS No. 70362-41-3

2,3,3',4,5'-Pentachlorobiphenyl

Cat. No.: B043171
CAS No.: 70362-41-3
M. Wt: 326.4 g/mol
InChI Key: MPCDNZSLJWJDNW-UHFFFAOYSA-N
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Description

2,3,3’,4,5’-Pentachlorobiphenyl is a polychlorinated biphenyl, a class of synthetic organic chemicals that contain multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they have been banned in many countries due to their environmental persistence and potential health hazards .

Mechanism of Action

Target of Action

The primary targets of 2,3,3’,4,5’-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell survival, apoptosis, and thyroid hormone synthesis .

Mode of Action

PCB118 interacts with its targets, leading to significant changes in their activity. It increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins, while decreasing NIS protein levels . This interaction disrupts the normal functioning of these proteins, leading to thyroid cell dysfunction .

Biochemical Pathways

PCB118 affects the Akt/FoxO3a/NIS signaling pathway . The increase in p-Akt and p-FoxO3a levels leads to an increase in FoxO3a promoter activity, while NIS promoter activity decreases . This disruption in the signaling pathway affects the normal functioning of thyroid cells .

Pharmacokinetics

Like other pcbs, pcb118 is known to bioaccumulate and persist in the environment . It can accumulate in adipose tissue, serum, and milk in mammals .

Result of Action

The action of PCB118 leads to thyroid cell dysfunction . It inhibits cell viability in a concentration- and time-dependent manner . The disruption in the Akt/FoxO3a/NIS signaling pathway affects the normal functioning of thyroid cells, leading to potential thyroid dysfunction .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of PCB118. It can bioaccumulate in various tissues, leading to potential health effects . Therefore, the presence and concentration of PCB118 in the environment can significantly influence its action and potential health effects.

Biochemical Analysis

Biochemical Properties

2,3,3’,4,5’-Pentachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the activity of cytochrome P450, a key enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids . It also interacts with the aryl hydrocarbon receptor (AhR), leading to changes in gene expression .

Cellular Effects

Exposure to 2,3,3’,4,5’-Pentachlorobiphenyl can have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,3,3’,4,5’-Pentachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to induce thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4,5’-Pentachlorobiphenyl change over time. For example, it has been observed that the concentrations of this compound in adipose tissue decrease significantly from day 1 to day 4 . This suggests that the compound’s stability, degradation, and long-term effects on cellular function need to be considered in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 2,3,3’,4,5’-Pentachlorobiphenyl vary with different dosages in animal models. For instance, relatively higher concentrations of this compound can inhibit cell viability in a dose-dependent manner . Moreover, it has been found to disturb the maturation process of mouse oocytes in a dose-dependent manner .

Metabolic Pathways

2,3,3’,4,5’-Pentachlorobiphenyl is involved in various metabolic pathways. For example, it has been found to disrupt the homeostasis of oxygenated regulatory lipid mediators (oxylipins), which are potential markers of exposure to aryl hydrocarbon receptor (AhR) agonists .

Transport and Distribution

2,3,3’,4,5’-Pentachlorobiphenyl is transported and distributed within cells and tissues. It has been observed that liver PCB 126 levels increase in a dose-dependent manner, while levels in plasma are below or close to the detection limit .

Subcellular Localization

It is known that PCBs and their metabolites can accumulate in various cellular compartments, including the cytosol and peroxisomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3,3’,4,5’-Pentachlorobiphenyl, was historically conducted using batch processes. The biphenyl substrate was chlorinated in large reactors, and the resulting mixture of polychlorinated biphenyls was then separated and purified using distillation and other techniques .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4,5’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,3’,4,5’-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key research applications include:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3’,4,4’-Pentachlorobiphenyl
  • 2,3,4,4’,5-Pentachlorobiphenyl
  • 2,3,4,5,6-Pentachlorobiphenyl

Uniqueness

2,3,3’,4,5’-Pentachlorobiphenyl is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. Compared to other pentachlorobiphenyls, it has distinct environmental persistence and toxicity profiles .

Properties

IUPAC Name

1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)12(17)11(9)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCDNZSLJWJDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074206
Record name 2,3,3',4,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70362-41-3
Record name PCB 108
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70362-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGU9K3BW0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Is there structural information available for 2,3,3',4,5'-Pentachlorobiphenyl?

A2: Yes, the crystal structure of this compound has been determined []. While the abstract doesn't provide specific details, this structural information is crucial for understanding the molecule's interactions and properties, paving the way for further research into its potential effects and applications.

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